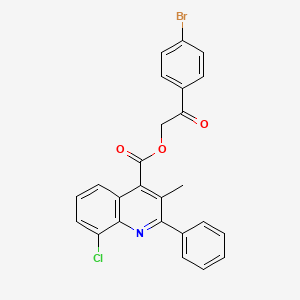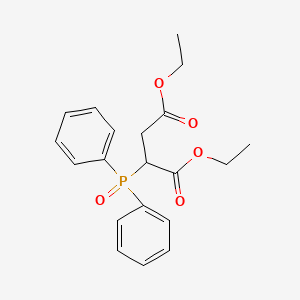![molecular formula C10H16N2O4 B15151918 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- CAS No. 189875-75-0](/img/structure/B15151918.png)
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- is a complex organic compound with a unique structure that includes a morpholine ring, an amino group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of a morpholine derivative through the reaction of morpholine with an appropriate alkylating agent.
Introduction of the Amino Group:
Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-, such as hydroxylated, alkylated, and acylated compounds.
Scientific Research Applications
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The morpholine ring and amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 4-(4-morpholinyl)-, ethyl ester, (2E)-
- 2-Butenoic acid, 4-(4-morpholinyl)-, methyl ester
Uniqueness
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the amino group allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
189875-75-0 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16N2O4/c13-9(1-2-10(14)15)11-3-4-12-5-7-16-8-6-12/h1-2H,3-8H2,(H,11,13)(H,14,15) |
InChI Key |
FHTNKHDZDFOFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B15151844.png)
![5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)
![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)


![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151871.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)

![(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone](/img/structure/B15151890.png)
![ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate](/img/structure/B15151892.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)
